4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Description
Significance of Organic Linkers in Crystalline Porous Materials
Organic linkers are the struts in the molecular architecture of crystalline porous materials, connecting metal ions or clusters (in MOFs) or other organic units (in COFs) to form extended, periodic networks. The geometry, length, rigidity, and functionality of these linkers directly dictate the topology, pore size, and chemical environment of the resulting framework. This "designer" approach allows for the creation of materials with tailored properties for specific applications, including gas storage, separation, catalysis, and sensing. The ability to systematically vary the organic linker is a cornerstone of reticular chemistry, enabling the synthesis of vast libraries of materials with diverse structures and functions.
Role of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid as a Bifunctional Ligand
This compound, with the chemical formula C₁₆H₁₀O₄, is a bifunctional ligand characterized by two carboxylic acid groups positioned at opposite ends of a rigid ethynyl-bridged diphenyl core. ossila.com This linear and rigid structure is highly desirable in the construction of porous frameworks as it leads to predictable and stable structures. The two carboxylate groups can coordinate to metal centers, forming the nodes of a MOF, while the ethyne (B1235809) bridge provides a rigid spacer, ensuring the formation of a porous structure. This bifunctionality is key to its role in creating extended, non-interpenetrated frameworks with high surface areas and pore volumes.
The utility of this linker is exemplified in the synthesis of several notable MOFs. For instance, the zirconium(IV)-based MOF, BUT-30, constructed from this compound, exhibits a high Brunauer–Emmett–Teller (BET) surface area and a significant total pore volume, making it a promising material for gas storage applications. ossila.com Another example is GUF-1, a scandium-based MOF, which demonstrates moderately high hydrogen adsorption, showcasing the linker's applicability in creating materials for energy storage. ossila.com
Historical Context of Ethynyl-bridged Linkers in Supramolecular Chemistry
The use of ethynyl-bridged aromatic compounds as building blocks in supramolecular chemistry and crystal engineering has a rich history, predating the explosion of MOF and COF research. The development of efficient cross-coupling reactions, most notably the Sonogashira coupling discovered in 1975, was a watershed moment. This palladium- and copper-catalyzed reaction provides a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides, enabling the synthesis of a wide array of rigid, linear molecules like this compound. wikipedia.org
Initially, such molecules were explored for their unique photophysical and electronic properties, finding applications in organic materials and nanomaterials. The inherent rigidity and linearity of these "acetylenic scaffolds" made them ideal candidates for constructing well-defined supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. With the advent of reticular chemistry, the focus shifted to employing these pre-organized, rigid linkers in the synthesis of covalently bonded, crystalline frameworks. The translation of these ethynyl-bridged building blocks from supramolecular assemblies to robust porous materials like MOFs and COFs represents a significant evolution in their application, leveraging their inherent structural properties to create materials with permanent porosity and high stability.
Research Findings and Material Properties
The application of this compound as a linker has led to the development of several porous crystalline materials with notable properties. The following tables summarize key data from published research on MOFs synthesized using this linker.
Table 1: Properties of MOFs Synthesized with this compound
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Key Applications |
| BUT-30 | Zr(IV) | 3,940.6 ossila.com | 1.55 ossila.com | Oxygen Sensing, Gas Storage |
| GUF-1 | Sc(III) | - | - | Hydrogen Storage |
| Zr-hcp-MOF | Zr(IV) | High | - | - |
| Hf-hcp-MOF | Hf(IV) | High | - | - |
Table 2: Gas Adsorption Data for GUF-1
| Gas | Adsorption Enthalpy (kJ/mol) | Working Capacity |
| H₂ | 7.6 ossila.com | 41 g/L ossila.com |
These findings underscore the effectiveness of this compound in producing highly porous and functional materials. The rigidity and linearity of the linker contribute to the formation of stable frameworks with extensive internal surface areas, which are critical for applications in gas storage and separation. The thermal stability of frameworks like BUT-30, which is stable up to 400 °C, is another important characteristic imparted by the robust nature of the linker and the strong coordination bonds. ossila.com The ability to form isoreticular structures with different metal ions, such as the Zr and Hf hcp-topology MOFs, further demonstrates the versatility of this linker in the systematic design of new materials. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBAMECCCQZCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348701 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16819-43-5 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Ethyne 1,2 Diyl Dibenzoic Acid
Established Synthetic Pathways for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
The construction of the core structure of this compound primarily relies on carbon-carbon bond-forming reactions, specifically through the coupling of acetylenic units with aryl halides or the oxidative coupling of terminal alkynes. The most prominent and widely utilized methods include the Sonogashira coupling and various homocoupling reactions such as the Glaser, Eglinton, and Hay couplings.
Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, two main strategies can be employed: the coupling of two equivalents of a 4-halobenzoic acid derivative with acetylene (B1199291) gas or a protected acetylene equivalent, or the coupling of a 4-halobenzoic acid derivative with a 4-ethynylbenzoic acid derivative.
A common approach involves the reaction of a 4-halobenzoic acid, often 4-iodobenzoic acid due to its higher reactivity, with a suitable acetylene source. libretexts.org The reaction can also be performed with the corresponding esters, which are then hydrolyzed in a subsequent step to yield the final diacid.
Reaction Scheme:
2 eq. 4-Iodobenzoic acid + Acetylene → this compound
Alternatively, a symmetrical Sonogashira coupling can be performed using two equivalents of a 4-halobenzoic acid derivative and a bis(trimethylsilyl)acetylene, followed by in-situ removal of the trimethylsilyl (B98337) (TMS) protecting groups. wikipedia.org
Homocoupling Reactions
Homocoupling reactions provide a direct route to symmetrical diynes like this compound from a terminal alkyne precursor, namely 4-ethynylbenzoic acid. chemimpex.comcymitquimica.com These reactions involve the oxidative dimerization of the terminal alkyne.
Glaser Coupling: This is one of the oldest methods for alkyne homocoupling and traditionally uses a copper(I) salt, such as CuCl, in the presence of an oxidant like air and a base like ammonia. wikipedia.org
Eglinton Coupling: This modification of the Glaser coupling utilizes a stoichiometric amount of a copper(II) salt, typically cupric acetate, in a solvent such as pyridine. wikipedia.orgambeed.com The reaction proceeds via the formation of copper(I) acetylide complexes. ub.edu
Hay Coupling: A more modern and catalytic version of the Glaser coupling, the Hay coupling employs a catalytic amount of a copper(I) salt complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgorganic-chemistry.org Oxygen from the air serves as the terminal oxidant to regenerate the active copper(II) catalyst. organic-chemistry.org
The general reaction scheme for the homocoupling of 4-ethynylbenzoic acid is as follows:
Reaction Scheme:
2 eq. 4-Ethynylbenzoic acid → this compound
The choice of a specific homocoupling method often depends on the desired reaction conditions, scale, and the need to avoid potential side reactions.
Table 1: Comparison of Established Synthetic Pathways
| Synthetic Pathway | Key Reagents | Catalyst/Co-catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sonogashira Coupling | 4-Halobenzoic acid, Acetylene source | Pd complex, Cu(I) salt | Mild temperature, Amine base | High versatility, Good functional group tolerance | Requires expensive Pd catalyst, Potential for side reactions |
| Glaser Coupling | 4-Ethynylbenzoic acid | Cu(I) salt | Air (oxidant), Ammonia (base) | Simple reagents | Can require stoichiometric amounts of copper, Potential for overoxidation |
| Eglinton Coupling | 4-Ethynylbenzoic acid | Cu(II) salt | Pyridine (solvent and base) | Controlled reaction | Requires stoichiometric copper, Pyridine can be difficult to remove |
| Hay Coupling | 4-Ethynylbenzoic acid | Catalytic Cu(I)-TMEDA complex | Air (oxidant) | Catalytic in copper, Milder conditions | TMEDA can be sensitive to air and moisture |
Modified Solvothermal Approaches for Enhanced Yield and Purity
Solvothermal synthesis is a method of preparing crystalline materials from substances in a heated and pressurized solvent. This technique is extensively used for the synthesis of MOFs, where this compound often serves as a critical organic linker. ossila.com While direct solvothermal synthesis of the ligand itself for the primary purpose of enhancing yield and purity is less commonly reported, the principles and conditions applied in MOF synthesis can be adapted and modified for the ligand's preparation.
The use of high temperatures and pressures in solvothermal synthesis can increase the solubility of reactants and promote the crystallization of the product, potentially leading to higher purity by minimizing the formation of amorphous byproducts. For instance, in the synthesis of a Zr(IV)-based MOF, BUT-30, this compound is reacted with a zirconium salt under solvothermal conditions to form a highly porous framework. ossila.com
Microwave-assisted synthesis, a form of solvothermal heating, has emerged as a rapid and efficient method for organic transformations. nih.govrsc.org This technique can significantly reduce reaction times and, in some cases, improve yields and product purity by providing uniform and rapid heating. rsc.org The application of microwave irradiation to the Sonogashira or homocoupling reactions for the synthesis of this compound could be a promising approach to enhance reaction efficiency.
Table 2: Potential Modified Solvothermal and Microwave-Assisted Conditions
| Parameter | Conventional Synthesis | Potential Modified Approach | Rationale for Improvement |
|---|---|---|---|
| Temperature | Room temperature to reflux | Elevated temperatures (e.g., 100-150 °C) | Increased reaction rates and solubility |
| Pressure | Atmospheric | Autogenous pressure in a sealed vessel | Enhanced solubility and reaction kinetics |
| Heating Method | Conventional heating (oil bath) | Microwave irradiation | Rapid and uniform heating, reduced reaction times |
| Solvent | Amine bases, THF, DMF | High-boiling point solvents (e.g., DMF, NMP) | Better solubility of reactants and products at elevated temperatures |
Green Chemistry Principles in the Synthesis of this compound Precursors
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of the precursors for this compound, such as 4-halobenzoic acids and 4-ethynylbenzoic acid.
Synthesis of 4-Halobenzoic Acid Precursors
Traditional methods for the synthesis of 4-halobenzoic acids can involve harsh reagents. For example, the synthesis of 4-iodobenzoic acid can be achieved by the oxidation of p-iodotoluene. A greener alternative to traditional heavy metal oxidants is the use of molecular oxygen as the oxidant in the presence of a catalyst. For instance, a method for preparing 4-bromobenzoic acid utilizes oxygen as the oxidant and a cobalt-manganese catalyst system in glacial acetic acid, which is a more environmentally benign approach compared to using stoichiometric amounts of strong oxidizing agents. google.com
Another key reaction is the Sandmeyer reaction to produce 4-chlorobenzoic acid from anthranilic acid, which can be optimized to reduce waste and use less hazardous materials. ambeed.com
Synthesis of 4-Ethynylbenzoic Acid Precursors
The synthesis of 4-ethynylbenzoic acid often involves a Sonogashira coupling of a 4-halobenzoic acid derivative with a protected acetylene, followed by deprotection. Green chemistry principles can be applied by:
Using Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like THF or DMF with more environmentally friendly alternatives such as water or bio-derived solvents. organic-chemistry.org
Catalyst Optimization: Developing more efficient and recyclable catalysts to reduce the amount of metal waste. For example, using highly active palladium catalysts at very low loadings (ppm levels) can significantly reduce the environmental impact. organic-chemistry.org
Biocatalysis: Exploring enzymatic or microbial routes for the synthesis of benzoic acid derivatives. For example, whole-cell biocatalysts have been used to synthesize 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, offering a sustainable alternative to petroleum-based chemical synthesis. nih.gov While not a direct synthesis of the ethynyl (B1212043) derivative, this demonstrates the potential of biocatalysis in producing functionalized benzoic acids.
Table 3: Application of Green Chemistry Principles to Precursor Synthesis
| Precursor | Traditional Method | Green Chemistry Approach | Green Principle Addressed |
|---|---|---|---|
| 4-Bromobenzoic acid | Oxidation of p-bromotoluene with strong oxidants | Catalytic oxidation using O2 and a Co/Mn catalyst google.com | Atom Economy, Safer Solvents and Auxiliaries, Catalysis |
| 4-Ethynylbenzoic acid | Sonogashira coupling in traditional organic solvents | Sonogashira coupling in water or bio-derived solvents; use of highly active, low-loading catalysts organic-chemistry.org | Safer Solvents and Auxiliaries, Catalysis, Reduce Derivatives |
| Benzoic Acid Derivatives | Petroleum-based chemical synthesis | Biocatalytic synthesis from renewable feedstocks nih.gov | Use of Renewable Feedstocks, Inherently Safer Chemistry |
Coordination Chemistry and Metal Organic Framework Mof Design
Structural Engineering of MOFs Utilizing 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
The unique geometry and rigidity of this compound are key to its utility in the structural engineering of MOFs.
Design Principles for Fcu-type Frameworks (e.g., UiO-66 analogues)
The linear and rigid nature of this compound makes it an ideal building block for the design of face-centered cubic (fcu) type frameworks, which are topological analogues of the well-known UiO-66 series. ossila.com These frameworks are constructed from 12-connected metal-oxo clusters, such as the zirconium-based hexanuclear cluster [Zr₆O₄(OH)₄], and linear dicarboxylate linkers. The use of this compound as the linker allows for the extension of the framework, resulting in larger pore sizes and higher surface areas compared to the parent UiO-66, which utilizes the shorter terephthalic acid linker. A notable example is the zirconium-based MOF, [Zr₆O₄(OH)₄(L)₆] (where L = 4,4'-(ethyne-1,2-diyl)dibenzoate), which is an expanded version of UiO-66 and exhibits a high Brunauer-Emmett-Teller (BET) surface area. ossila.com
Interpenetration Control in MOF Architectures
Interpenetration, the phenomenon where two or more independent frameworks grow through each other, is a common occurrence in MOF synthesis and can significantly impact the material's porosity. ustc.edu.cnresearchgate.net The rigid and linear structure of this compound can be used to control or even prevent interpenetration. Its defined length and rigidity can lead to the formation of non-interpenetrated frameworks with large, open channels. In some cases, however, the choice of solvent molecules and reaction conditions can still lead to interpenetrated structures. The control of interpenetration is a critical aspect of MOF design, as it directly influences the final properties of the material, such as gas storage capacity and separation selectivity. researchgate.netnih.gov For instance, a doubly interpenetrating MOF with an lvt topology, incorporating an ethynyl-modified ligand, has been shown to enhance framework stability and gas adsorption selectivity due to its restricted pore channels. nih.gov
Metal Node Selection and its Influence on MOF Properties
The choice of the metal node is as critical as the organic linker in determining the properties of the resulting MOF.
Zirconium-based MOFs with this compound
Zirconium-based MOFs (Zr-MOFs) are renowned for their exceptional chemical and thermal stability. nih.govnih.gov When this compound is used in conjunction with zirconium(IV) ions, it forms robust frameworks built upon the [Zr₆O₄(OH)₄] secondary building unit (SBU). ossila.comnih.gov These Zr-MOFs exhibit high porosity and surface area, making them promising candidates for applications in gas storage and separation. ossila.comnih.gov For example, the Zr(IV)-based MOF, designated as BUT-30, which uses this linker, possesses a remarkable BET surface area of 3,940.6 m²g⁻¹ and a total pore volume of 1.55 cm³ g⁻¹. ossila.com The combination of the stable zirconium-oxo cluster and the rigid, extended this compound linker leads to materials with persistent porosity, even after exposure to water. nih.gov
Cobalt and Zinc Paddle-wheel Cluster Formation
In addition to zirconium, this compound readily forms MOFs with divalent metal ions like cobalt(II) and zinc(II), often resulting in the formation of paddle-wheel secondary building units (SBUs). ossila.comnih.gov In these structures, two metal ions are bridged by four carboxylate groups from four different linkers, creating a [M₂(O₂CR)₄] cluster. mdpi.comresearchgate.netrsc.orgresearchgate.netrsc.org The linear nature of the this compound linker allows these paddle-wheel SBUs to connect into various topologies, including two-dimensional layers or three-dimensional frameworks. The choice of metal ion influences the magnetic and electronic properties of the resulting MOF. For example, cobalt-based MOFs can exhibit interesting magnetic behaviors due to the presence of the Co(II) ions. mdpi.comrsc.org Zinc-based MOFs, being diamagnetic, are often explored for applications in luminescence and catalysis. researchgate.netrsc.orgresearchgate.net
Table of MOF Properties with this compound
| MOF Designation | Metal Node | SBU | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
|---|---|---|---|---|---|---|
| BUT-30 | Zr(IV) | [Zr₆O₄(OH)₄] | fcu | 3,940.6 | 1.55 | ossila.com |
| GUF-1 | Sc(III) | Sc(μ₂-OH) chains | - | - | - | ossila.com |
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₁₀O₄ |
| Terephthalic acid | C₈H₆O₄ |
| Zirconium(IV) ion | Zr⁴⁺ |
| Cobalt(II) ion | Co²⁺ |
| Zinc(II) ion | Zn²⁺ |
| Scandium(III) ion | Sc³⁺ |
Exploration of Other Transition Metal Ions in MOF Synthesis
While zirconium (Zr) and hafnium (Hf) are commonly used to create robust MOFs with this linker, research has extended to other transition metals to explore novel framework topologies and properties. rsc.orgrsc.org The choice of the metal ion is a critical factor that influences the resulting MOF's structure, stability, and functional characteristics.
One notable example is the synthesis of GUF-1, a MOF where one-dimensional scandium-hydroxide chains, featuring Sc(μ2-OH) units, are connected by this compound linkers. ossila.com This particular framework has demonstrated a respectable capacity for hydrogen adsorption. ossila.com Beyond scandium, the ligand has been employed in the construction of MOFs with other widely used transition metals such as zinc(II) and copper(II), highlighting its versatility in coordinating with a range of metal centers. researchgate.net
| Transition Metal Ion | Resulting MOF/Framework Type | Key Structural Feature | Noteworthy Property |
|---|---|---|---|
| Zirconium(IV) | BUT-30 (fcu-topology) | Forms [Zr6O4(OH)4] clusters as nodes. ossila.com | High BET surface area (3,940.6 m²/g) and negative thermal expansion. ossila.com |
| Hafnium(IV) | hcp-topology MOF | Isoreticular to the Zr-based hcp-topology MOF. rsc.org | High crystallinity and porosity. rsc.org |
| Scandium(III) | GUF-1 | One-dimensional Sc(μ2-OH) chains linked by the ligand. ossila.com | Moderate hydrogen adsorption (7.6 kJ/mol). ossila.com |
| Zinc(II) | 2D MOF | Dinuclear paddle-wheel secondary building units (SBUs). rsc.org | Photoluminescence. rsc.org |
Single-Crystal to Single-Crystal (SCSC) Transformations in MOFs
Single-Crystal to Single-Crystal (SCSC) transformations are dynamic processes in which a crystalline material undergoes structural changes without losing its single-crystal nature. These transformations are of significant interest in the field of MOFs as they can allow for the precise modification of framework properties.
Observation and Mechanism of Dynamic Structural Inversion
Dynamic structural changes in MOFs are often driven by external stimuli such as guest molecules, temperature, or light. These transformations can involve significant alterations in the framework, such as the breaking and forming of coordination bonds, leading to different structural conformations. researchgate.net This dynamic nature is increasingly recognized as a key feature of MOFs, challenging the traditional view of these materials as static structures. rsc.orgresearchgate.net While the concept of dynamic structural transformations is well-established in the broader field of MOF chemistry, specific, documented instances of dynamic structural inversion in MOFs constructed from this compound are not prominently featured in the reviewed literature.
Framework Metal Ion Exchange Processes
Post-synthetic modification of MOFs can also be achieved through the exchange of the metal ions within the framework. This process, known as framework metal ion exchange, allows for the introduction of new metal centers into an existing MOF structure, potentially altering its catalytic, magnetic, or optical properties. The ability of MOFs to undergo such exchange challenges the notion of static metal-linker bonds and points to their dynamic character. researchgate.net However, specific examples of framework metal ion exchange being carried out on MOFs synthesized with the this compound linker have not been detailed in the available research.
Solvent Exchange and Degas Treatments for MOF Activation
For a MOF to be utilized for applications such as gas storage or catalysis, the solvent molecules occupying its pores after synthesis must be removed. This process, known as activation, is crucial for making the internal surface area of the MOF accessible. rsc.orgnih.gov A common activation procedure involves exchanging the high-boiling-point synthesis solvent with a more volatile solvent, followed by heating under vacuum to remove the new solvent. rsc.orgnih.gov
Covalent Organic Framework Cof Synthesis and Applications
Integration of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid in COF Architectures
The linear and rigid nature of this compound, coupled with its terminal carboxylic acid functional groups, makes it a promising candidate as a linker in the construction of COF architectures. While its application in Metal-Organic Frameworks (MOFs) has been documented, its direct integration into COF structures is an area of growing interest. In principle, the dicarboxylic acid functionality allows for its connection with complementary building blocks to form stable, porous networks.
The ethynyl (B1212043) linkage within the molecule imparts significant electronic and structural features to the resulting framework. This extended π-conjugation can be advantageous for applications in electronics and optoelectronics. For instance, the synthesis of ethynyl-linked COFs has been reported to yield materials with broad absorption spectra and photoconductivity. nih.gov
While direct synthesis of COFs using this compound is not yet widely reported in the literature, the synthesis of COFs from analogous alkyne-containing linkers, such as 4,4'-(ethyne-1,2-diyl)dianiline, has been successfully demonstrated. alfa-chemistry.com This suggests the feasibility of incorporating the ethyne-dibenzoic acid linker into COF structures through appropriate reaction pathways. The primary challenge lies in identifying suitable condensation reactions for the carboxylic acid groups that allow for the formation of a crystalline, porous framework, a hallmark of COFs.
Reticular Synthesis Strategies for 2D and 3D COFs
Reticular synthesis, the process of assembling molecular building blocks into predetermined network structures, is the fundamental strategy for constructing both two-dimensional (2D) and three-dimensional (3D) COFs. nih.govnih.gov The geometry of the building blocks dictates the topology of the resulting framework.
For the creation of 2D COFs, this compound would act as a linear linker, which, when combined with trigonal or tetragonal core-forming monomers, could lead to hexagonal or square-grid topologies, respectively. nih.govresearchgate.net The key to a successful synthesis is the reversibility of the linkage-forming reaction, which allows for "error-correction" and the formation of a highly ordered, crystalline structure. mdpi.com Common reactions for COF synthesis include boronate ester formation, imine condensation, and others. researchgate.net While carboxylic acids are not the most common functional group for direct COF synthesis, their use in forming linkages under certain conditions is being explored.
The synthesis of 3D COFs requires the use of at least one non-planar building block to extend the network in three dimensions. nih.govwgtn.ac.nz In this context, this compound would still serve as a linear linker, connecting tetrahedral or other 3D nodes. The resulting 3D frameworks could exhibit unique pore structures and properties compared to their 2D counterparts. The development of synthetic methods in green media, such as deep eutectic solvents, is also a promising avenue for the environmentally friendly production of both 2D and 3D COFs. rsc.org
Post-Synthetic Modification of COFs for Enhanced Functionality
Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into a pre-existing COF without altering its fundamental topology. nih.govsemanticscholar.orgrsc.orgrsc.org This approach is particularly relevant for incorporating moieties that might not be stable under the initial COF synthesis conditions.
COFs constructed with linkers bearing carboxylic acid groups, or those that can be modified to introduce such groups, are prime candidates for PSM. For instance, the carboxylic acid groups of this compound within a COF could be converted to esters, amides, or other functional groups through well-established organic reactions. sci-hub.se This allows for the fine-tuning of the chemical environment within the pores of the COF, impacting properties such as adsorption selectivity, catalytic activity, and sensing capabilities.
Furthermore, the ethynyl linkage itself can be a site for post-synthetic modification. For example, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach a wide variety of functional molecules to the alkyne unit. nih.gov This method has been successfully used to functionalize the pores of COFs with different groups, thereby tailoring their properties for specific applications like gas separation. nih.gov The ability to perform tandem modifications, functionalizing both the linker and other parts of the framework, opens up possibilities for creating highly complex and multifunctional materials. rsc.org
Advanced Material Applications and Research Directions
Gas Storage and Separation
The precise control over pore size and surface chemistry offered by materials incorporating 4,4'-(ethyne-1,2-diyl)dibenzoic acid makes them promising candidates for addressing challenges in energy storage and environmental remediation through the selective capture and storage of gases.
The adsorption of small gas molecules within frameworks built from this compound is governed by host-guest interactions, primarily physisorption. The mechanism relies on van der Waals forces between the gas molecules and the internal surface of the porous material. The rigid and linear nature of the linker helps to create well-defined, uniform pores, which can lead to enhanced affinity for certain gas molecules.
For instance, in a Scandium-based MOF named GUF-1, which uses this compound as the linker, a moderately high heat of adsorption for molecular hydrogen (H₂) of 7.6 kJ/mol has been recorded. ossila.com This indicates a favorable interaction between the hydrogen molecules and the framework's pores. The working capacity of this material for hydrogen storage was found to be 41 g/L in a temperature-pressure swing system, demonstrating its potential for practical hydrogen storage applications. ossila.com The interaction is influenced by the pore dimensions and the electron-rich triple bond of the ethyne (B1235809) group, which can interact with small gas molecules.
A key advantage of using linkers like this compound in MOF synthesis is the ability to tune the resulting material's porosity. By carefully selecting the metal node and synthesis conditions, researchers can control the framework's topology, leading to materials with tailored pore sizes and exceptionally high surface areas. This tunability is critical for achieving selective gas uptake, where the material preferentially adsorbs one type of gas over another. nih.gov
A prime example is the Zr(IV)-based MOF, BUT-30, constructed with this linker. ossila.com This material exhibits an impressively high Brunauer-Emmett-Teller (BET) surface area of 3,940.6 m²/g and a total pore volume of 1.55 cm³/g. ossila.com Such a high surface area provides a vast number of sites for gas molecules to adsorb. By creating a network of micropores and mesopores, materials can be engineered to optimize both the capacity and the selectivity for specific gases like methane (B114726) or carbon dioxide. nih.govresearchgate.net The ability to systematically alter the pore environment allows for the fine-tuning of adsorption properties to target specific industrial gas separation challenges. nih.gov
| Material Name | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Target Gas Application | Reference |
|---|---|---|---|---|---|
| BUT-30 | Zr(IV) | 3,940.6 | 1.55 | General Gas Adsorption | ossila.com |
| GUF-1 | Sc(III) | Not Specified | Not Specified | H₂ Storage (41 g/L working capacity) | ossila.com |
Catalysis in Porous Frameworks
The integration of this compound into porous frameworks creates materials with significant potential in catalysis. The high surface area, accessible pores, and the ability to introduce active sites make these materials function as efficient and recyclable heterogeneous catalysts. nih.govresearchgate.net
MOFs constructed with this compound possess inherent active sites for heterogeneous catalysis. nih.gov The metal nodes, such as Zr(IV), can function as Lewis acid sites, which are crucial for catalyzing a wide range of organic reactions. researchgate.netrsc.org The reactants can diffuse through the porous network to reach these spatially isolated active sites, and the products can diffuse out, which is a hallmark of heterogeneous catalysis. researchgate.net This arrangement offers advantages over traditional homogeneous catalysts, including ease of separation and catalyst reusability. researchgate.net The organic linker itself can also be modified to introduce basic or other functional groups, creating bifunctional catalysts where both the metal node and the linker participate in the catalytic cycle. nih.govresearchgate.net
The conjugated π-system of this compound, featuring a central ethyne bridge, makes it an excellent component for photocatalytic materials, particularly within COFs. rsc.orgnih.gov This extended conjugation allows the material to absorb light in the visible spectrum and promotes the separation of photogenerated electrons and holes, which is a critical step in photocatalysis. rsc.orgnih.gov
Research on diacetylene-bridged COFs has shown that these structures can act as mimics of graphdiyne and are effective in photocatalytic hydrogen evolution. rsc.org The diacetylene or ethyne motif can serve as an adsorption site for reactants and facilitates efficient charge transfer, suppressing the recombination of excitons. rsc.org For example, a platinum-deposited diacetylene-rich COF demonstrated a high hydrogen evolution rate of 10.16 mmol g⁻¹ h⁻¹, significantly outperforming similar frameworks without the diacetylene bridge. rsc.org This highlights the crucial role of the ethyne functionality in designing efficient COF-based photocatalysts for applications such as water splitting and pollutant degradation. nih.govmdpi.com
| Framework Type | Catalytic Application | Role of this compound | Key Advantages | Reference |
|---|---|---|---|---|
| MOFs | Heterogeneous Catalysis | Forms a robust, porous support; metal nodes act as Lewis acid sites. | High surface area, isolated active sites, reusability. | nih.gov, researchgate.net |
| COFs | Photocatalysis | Provides extended π-conjugation for light absorption and charge separation. | Tunable bandgap, enhanced charge transfer, high stability. | rsc.org, nih.gov |
Chemical Sensing and Luminescence
Materials synthesized from this compound can exhibit luminescent properties that are sensitive to their chemical environment, making them suitable for developing chemical sensors. Luminescence-based sensing offers high sensitivity and rapid response times for the detection of various analytes. mdpi.com
A Zr(IV)-based MOF with an fcu-type framework, which is an expanded version of the well-known UiO-66 structure and incorporates the this compound linker, has demonstrated notable oxygen sensing properties. ossila.com The mechanism of sensing typically involves the interaction of the analyte (in this case, oxygen) with the framework, which leads to a change in the material's luminescence. This change, often a quenching or reduction in the intensity of the emitted light, can be measured and correlated to the concentration of the analyte.
Negative Thermal Expansion (NTE) Phenomena
Negative thermal expansion (NTE) is a counterintuitive physical property where a material contracts upon heating. This phenomenon is of significant interest for the development of composite materials with controlled or zero thermal expansion, which are crucial for applications in precision instruments, electronics, and dental fillings.
Recent research has identified that a Zr(IV)-based MOF, an expanded version of UiO-66, constructed with this compound exhibits large negative thermal expansion. ossila.com The mechanism behind NTE in many MOFs is attributed to the presence of low-energy transverse vibrational modes of the organic linkers. psu.educaltech.edu As the temperature increases, these transverse vibrations become more pronounced.
The magnitude of thermal expansion, whether positive or negative, in MOFs is intrinsically linked to their structural components. The choice of the organic linker plays a pivotal role in determining the thermal expansion behavior. For instance, the length, rigidity, and vibrational dynamics of the linker can be tailored to control the extent of NTE.
In the case of MOFs utilizing this compound, the linear and rigid nature of this linker, combined with the strong coordination to the metal clusters, facilitates the correlated transverse vibrations necessary for significant NTE. By systematically modifying the linker, for example, by introducing different functional groups or altering its length, it is possible to fine-tune the thermal expansion properties of the resulting MOF. This ability to engineer the structure at the molecular level provides a powerful tool for designing materials with bespoke thermal expansion characteristics.
| MOF System | Ligand | Observed Thermal Behavior | Underlying Mechanism |
| Zr(IV)-MOF | This compound | Large Negative Thermal Expansion | Transverse vibrational bending of the rigid linker |
| General MOFs | Various organic linkers | Tunable (positive, zero, or negative) | Ligand dynamics, framework flexibility |
This table illustrates the relationship between the ligand and the thermal expansion properties in MOFs.
Drug Delivery Systems
The high porosity, large surface area, and tunable functionality of MOFs make them excellent candidates for drug delivery applications. nih.govmdpi.com While specific studies on drug delivery using MOFs made from this compound are not yet prevalent, the properties of this ligand and the stability of MOFs it can form, particularly with biocompatible metals like zirconium, suggest significant potential in this field.
Zr-based MOFs are particularly attractive for biomedical applications due to their high stability in aqueous environments and their low toxicity. d-nb.info The pores of a MOF constructed with this compound could serve as reservoirs for therapeutic agents. The rigid and well-defined pore structure could allow for a high loading capacity of drug molecules.
The release of the encapsulated drug can be controlled by the diffusion of the drug out of the pores or by the degradation of the MOF framework in the physiological environment. The rate of release could potentially be tuned by modifying the surface of the MOF or by designing frameworks that respond to specific stimuli, such as pH or temperature changes. The inherent properties of the this compound linker, combined with the advantages of Zr-based MOFs, present a promising avenue for the future development of advanced drug delivery systems. nih.gov
Encapsulation and Controlled Release within Porous Structures
This compound has been successfully employed as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with potential applications in gas storage, separation, and catalysis. ossila.com The inherent porosity of these frameworks also makes them promising candidates for the encapsulation and controlled release of guest molecules.
Two notable examples of MOFs constructed using this linker are BUT-30 and GUF-1. ossila.com BUT-30 is a zirconium(IV)-based MOF that exhibits a high Brunauer-Emmett-Teller (BET) surface area of 3,940.6 m²/g and a total pore volume of 1.55 cm³/g. ossila.com GUF-1 is a scandium-based MOF with a moderately high adsorption for hydrogen. ossila.com The significant porosity of these materials is a prerequisite for the encapsulation of guest molecules. The general principle of encapsulation in MOFs involves the diffusion of guest molecules into the pores, where they are trapped until a specific stimulus triggers their release. google.com The release can be controlled by factors such as pH, temperature, or the presence of specific chemical species. While the porous nature of BUT-30 and GUF-1 suggests their suitability for such applications, specific research detailing the encapsulation and controlled release of therapeutic agents or other functional molecules within these particular frameworks is an area of ongoing investigation.
| MOF | Metal Center | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Potential Application |
|---|---|---|---|---|
| BUT-30 | Zirconium(IV) | 3,940.6 | 1.55 | Encapsulation and Controlled Release |
| GUF-1 | Scandium | Data Not Available | Data Not Available | Gas Storage |
Biocompatibility and Biodegradability Considerations
For materials intended for biomedical applications, such as drug delivery, biocompatibility and biodegradability are of paramount importance. The biocompatibility of MOFs is influenced by several factors, including the nature of the metal ions and the organic linkers. rsc.org MOFs constructed from biologically compatible metals and organic linkers that are easily metabolized are generally considered to have lower toxicity. nih.gov
In the case of MOFs derived from this compound, the biocompatibility would depend on the chosen metal center. For instance, zirconium-based MOFs are often considered for biomedical applications due to the low toxicity of zirconium. nih.gov The organic linker, this compound, is a polycarboxylic acid. Such linkers are often favored due to their strong coordination with metal centers and the potential for their metabolic clearance under physiological conditions. nih.gov
However, comprehensive in vitro and in vivo studies are necessary to fully assess the cytotoxicity, biocompatibility, and biodegradability of any new material. rsc.org Currently, there is a lack of specific studies focused on the biocompatibility and biodegradability of MOFs synthesized using this compound. Future research in this area is crucial to determine their suitability for biomedical applications.
Functional Polymers and Complex Organic Molecules
The bifunctional nature of this compound, possessing both alkyne and carboxylic acid functionalities, makes it a versatile monomer for the synthesis of functional polymers and a potential intermediate in the synthesis of more complex organic molecules.
This compound as an Intermediate in Organic Synthesis
As a molecule with two reactive carboxylic acid groups and a central alkyne unit, this compound can serve as a precursor in multi-step organic syntheses. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for further chemical transformations. The alkyne group can participate in reactions like cycloadditions and coupling reactions.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org While the structure of this compound makes it a suitable substrate for such reactions, its primary documented use is as a building block for MOFs and polymers rather than as an intermediate in the synthesis of discrete, complex organic molecules.
Development of Functionalized Polymers
The presence of both carboxylic acid and alkyne functionalities in this compound allows for its use in the synthesis of functionalized polymers through various polymerization techniques. The Sonogashira coupling reaction is particularly relevant for the polymerization of monomers containing alkyne and halide functionalities to produce conjugated polymers like poly(phenylene ethynylene)s (PPEs). nih.gov
These conjugated polymers are of interest for applications in organic electronics and sensor technology. The carboxylic acid groups on the polymer backbone, derived from the this compound monomer, provide sites for post-polymerization modification. For instance, these groups can be used to attach biomolecules, such as peptides, creating functional materials for applications like biosensing. nih.gov A study on carboxylate-functionalized PPEs demonstrated that these polymers could be covalently linked to peptides, and the resulting material could function as a fluorogenic probe for proteases. nih.gov This highlights the potential for developing sophisticated functional polymers derived from this compound.
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Alkyne | Sonogashira Coupling | Poly(phenylene ethynylene) | Organic Electronics, Sensors |
| Carboxylic Acid | Post-polymerization modification | Functionalized Polymers | Bioconjugation, Biosensing |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Structural Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, DFT calculations are instrumental in predicting the geometric and electronic structures of the molecule and the materials derived from it, such as metal-organic frameworks (MOFs).
DFT calculations have been employed to characterize and computationally model MOFs synthesized with the 4,4'-(ethyne-1,2-diyl)dibenzoate linker. rsc.org These studies are crucial for understanding the stability and reactivity of these frameworks. For instance, DFT has been used to model the reactivity of Fe(IV)=O moieties within MOFs, providing insights into reaction profiles that are critical for applications in catalysis. nih.gov The accuracy of these predictions is highly dependent on the chosen functional, with hybrid functionals often providing a more reliable description of reaction energy barriers. nih.gov
Furthermore, DFT calculations can confirm the interactions between guest molecules, such as acidic gases, and the MOF framework, corroborating experimental findings on adsorption capacities and selectivity. nih.gov This predictive power is vital for the rational design of MOFs for specific gas separation applications.
Molecular Dynamics Simulations of Guest-Framework Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of the interactions between a host material and guest molecules. For materials based on this compound, MD simulations are particularly insightful for studying the adsorption and diffusion of gases within the porous structures of MOFs.
These simulations can model the "breathing" effect in flexible MOFs, where the framework undergoes structural changes upon guest adsorption. rsc.org This is a critical aspect to consider, as it can significantly influence the material's uptake capacity and selectivity for different gases. By simulating the movement of gas molecules like carbon dioxide and methane (B114726) within the framework, researchers can elucidate diffusion mechanisms and predict how they are affected by the framework's flexibility. rsc.org
Computational Design of Novel this compound-based Materials
The insights from DFT and MD simulations are being harnessed for the computational design of new materials with tailored functionalities. This approach allows for the in silico screening of vast libraries of potential structures, identifying promising candidates for synthesis and experimental validation.
This strategy is particularly powerful in the design of novel MOFs. By computationally assembling frameworks from various metal nodes and organic linkers, including derivatives of this compound, it is possible to predict their properties, such as gas storage capacity and selectivity. For example, a Zr(IV)-based MOF, BUT-30, constructed from this linker, has shown a high BET surface area and total pore volume, making it a promising material for gas storage. ossila.com Similarly, a scandium-based MOF, GUF-1, also utilizing this linker, has demonstrated excellent volumetric hydrogen storage capacity. ossila.comossila.com
The computational design process can guide synthetic efforts by identifying key parameters that control the formation of specific MOF topologies. For example, modulated self-assembly, guided by computational predictions, has been used to create phase-pure hcp topology MOFs of Zr(IV) and Hf(IV) with the 4,4'-(ethyne-1,2-diyl)dibenzoate linker. rsc.org This synergy between computational modeling and experimental synthesis is accelerating the discovery of new materials with enhanced performance for a range of applications.
Future Perspectives and Challenges
Scalability of Synthesis and Industrial Applications
The widespread adoption of materials incorporating 4,4'-(ethyne-1,2-diyl)dibenzoic acid is intrinsically linked to the ability to produce the ligand on an industrial scale in a cost-effective and sustainable manner. The primary synthetic route to this compound is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. While this method is highly efficient for laboratory-scale synthesis, its transition to industrial production faces several hurdles.
Furthermore, the Sonogashira coupling often requires specific and sometimes hazardous reaction conditions, such as the use of copper co-catalysts and amine bases, which can complicate the purification process and generate toxic waste. Developing greener synthetic protocols that utilize less toxic solvents and reagents is a key area of focus for sustainable industrial production. A patent for a related compound, (ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), highlights the need for an overpressure of ethyne (B1235809) gas and specific purification steps to remove byproducts, which can add complexity and cost to industrial-scale manufacturing.
The potential industrial applications for materials derived from this compound are vast. MOFs synthesized with this ligand have shown great promise in areas such as hydrogen storage and oxygen sensing. For instance, a zirconium-based MOF, BUT-30, constructed with this ligand, exhibits a high Brunauer-Emmett-Teller (BET) surface area, making it an excellent candidate for gas adsorption.
Table 1: Industrial Viability of this compound Synthesis
| Challenge | Potential Solution |
| High cost of palladium catalyst | Development of reusable catalysts, catalyst-free synthesis |
| Hazardous reaction conditions | Green chemistry approaches with non-toxic solvents and reagents |
| Complex purification processes | Optimized reaction conditions to minimize byproducts |
| Handling of ethyne gas | Specialized reactors and safety protocols |
Long-term Stability and Durability of Materials
For any material to be considered for real-world applications, its long-term stability and durability under operational conditions are paramount. MOFs and other materials synthesized using this compound are no exception. The rigid nature of the ligand contributes to the thermal stability of the resulting frameworks, with some Zr-based MOFs being stable up to 400°C.
However, the chemical stability, particularly in the presence of water and other solvents, remains a significant concern. The degradation of MOFs can occur through the hydrolysis of the metal-ligand coordination bonds, leading to a loss of crystallinity and porosity. While Zr-based MOFs are known for their relatively high stability, studies have shown that the nature of the organic linker can influence their susceptibility to degradation.
The alkyne bond within the this compound ligand, while providing rigidity, can also be a point of reactivity. While this can be exploited for post-synthetic modification, it can also be a potential site for degradation under certain conditions. For example, one study on a hafnium-based MOF with this ligand showed that while the alkyne unit could be brominated, this led to a partial degradation of the framework. This suggests that the long-term durability of these materials needs to be carefully evaluated, especially in environments where they might be exposed to reactive chemicals.
Future research in this area should focus on a deeper understanding of the degradation mechanisms of these materials under various stressors, including prolonged exposure to humidity, acidic or basic environments, and high temperatures. Developing strategies to enhance the stability of these materials, such as the use of more robust metal clusters or the encapsulation of the MOFs in protective coatings, will be crucial for their successful implementation in industrial processes like gas separation and storage.
Table 2: Stability of Materials Derived from this compound
| Property | Observation | Future Research Direction |
| Thermal Stability | Zr-based MOFs stable up to 400°C. | Investigation of stability under prolonged thermal stress. |
| Chemical Stability | Zr-based MOFs show good water stability. | Understanding degradation mechanisms in various chemical environments. |
| Alkyne Bond Reactivity | Can be functionalized but may lead to framework degradation. | Developing controlled modification methods that preserve framework integrity. |
Exploration of Novel Ligand Modifications and Architectures
The versatility of the this compound ligand makes it an excellent platform for creating a wide range of materials with tailored properties. By modifying the ligand or combining it with other organic linkers, researchers can design novel architectures with enhanced functionalities.
One promising avenue of research is the functionalization of the aromatic rings of the ligand. By introducing different functional groups, such as amines or halogens, it is possible to alter the chemical environment within the pores of the resulting MOF. This can lead to improved performance in applications like selective gas adsorption or catalysis. For example, amino-functionalized MOFs have shown enhanced CO2 capture capabilities.
Another exciting area is the development of mixed-ligand MOFs. By using this compound in combination with other linkers of different lengths and functionalities, it is possible to create more complex and hierarchical structures. This approach can lead to materials with unique pore sizes and shapes, which can be beneficial for the separation of specific molecules.
Furthermore, the creation of novel architectures beyond traditional MOFs is an active area of research. This includes the development of core-shell structures, where a MOF is grown on a different material, or the creation of hierarchical MOFs with pores of different sizes. These advanced architectures can offer synergistic properties and open up new possibilities for applications in areas such as drug delivery and sensing. The synthesis of hierarchical MOFs with both micro- and mesopores can facilitate the transport of larger molecules to the active sites within the material.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 4,4'-(Ethyne-1,2-diyl)dibenzoic acid with high purity (>98%)?
- Methodological Answer : A one-pot, two-step synthesis is commonly employed to minimize intermediate isolation and improve yield. Post-synthesis purification involves recrystallization or column chromatography, followed by validation using HNMR (to confirm absence of extraneous peaks) and HPLC (>98% purity) . Solubility in DMF or DMSO facilitates purification via solvent evaporation .
Q. Which solvents are optimal for dissolving this compound in laboratory settings?
- Methodological Answer : Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred due to the compound’s limited solubility in water or non-polar solvents. Solubility testing via gravimetric analysis under controlled temperatures (e.g., 25°C) is recommended for protocol optimization .
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HNMR : Confirm absence of ethynyl proton signals (indicative of undesired side reactions).
- HPLC : Quantify purity (>98%) and detect trace impurities.
- Mass Spectrometry : Validate molecular weight (266.248 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can this compound be utilized as a linker in metal-organic framework (MOF) design, and what geometric constraints must be considered?
- Methodological Answer : The rigid ethynyl spacer and carboxylate termini enable coordination with metal nodes (e.g., Zn²⁺, Cd²⁺). Computational modeling (e.g., density functional theory) predicts bond angles (~180° for ethynyl bridges) to optimize pore geometry. Experimental validation via single-crystal XRD is critical to confirm MOF topology (e.g., BUT-30, IRMOF-61) .
Q. What strategies address low crystallinity in MOFs synthesized with this compound?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Hydrothermal synthesis at 100°C enhances crystallinity .
- Modulators : Add acetic acid to slow nucleation and improve crystal growth .
- Post-Synthetic Annealing : Heat-treated frameworks (e.g., 150°C under vacuum) reduce lattice defects .
Q. How can computational tools resolve discrepancies in reported solubility or reactivity data?
- Methodological Answer : Use molecular dynamics (MD) simulations to predict solvent interactions and validate with experimental solubility tests. For example, predicted logP (2.48) suggests moderate hydrophobicity, aligning with solubility in DMF/DMSO but not water .
Q. What experimental designs mitigate contradictions in reported yields (e.g., 41% vs. higher literature values) for derivatives?
- Methodological Answer : Employ factorial design to test variables:
- Catalyst Loading : Vary Pd(PPh₃)₄ concentrations in Sonogashira coupling.
- Reaction Time : Monitor intermediates via TLC to identify kinetic bottlenecks .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in purity claims (e.g., 97% vs. 98%) across studies?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Elemental Analysis : Confirm C:H:O ratios (C₁₆H₁₀O₄).
- Thermogravimetric Analysis (TGA) : Detect volatile impurities via mass loss profiles .
Q. Why do predicted physical properties (e.g., boiling point: 510.7°C) conflict with experimental observations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
